2-Methyl-1,4-dioxane-2-carboxylic acid

Drug Design Organic Synthesis Medicinal Chemistry

2-Methyl-1,4-dioxane-2-carboxylic acid (CAS 144101-98-4) is a chiral, saturated heterocyclic scaffold essential for medicinal chemistry and SAR libraries. Its unique 2-methyl substitution introduces a stereocenter and distinct steric/electronic profile absent in unsubstituted or 1,3-dioxane analogs, ensuring superior stereoselective interactions and reproducibility. As a versatile small molecule building block, it enables amide coupling, esterification, and exploration of conformationally restricted analogs. Specify this exact compound to avoid experimental failure from generic substitutions. Minimum 95% purity. Inquire for bulk or custom synthesis.

Molecular Formula C6H10O4
Molecular Weight 146.142
CAS No. 144101-98-4
Cat. No. B584033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-dioxane-2-carboxylic acid
CAS144101-98-4
Synonyms1,4-Dioxane-2-carboxylicacid,2-methyl-(9CI)
Molecular FormulaC6H10O4
Molecular Weight146.142
Structural Identifiers
SMILESCC1(COCCO1)C(=O)O
InChIInChI=1S/C6H10O4/c1-6(5(7)8)4-9-2-3-10-6/h2-4H2,1H3,(H,7,8)
InChIKeyXONZAOSWJPPQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,4-dioxane-2-carboxylic acid (CAS 144101-98-4): Sourcing Guide & Physicochemical Baseline for the Chiral Dioxane Scaffold


2-Methyl-1,4-dioxane-2-carboxylic acid (CAS 144101-98-4) is a chiral, saturated heterocyclic building block (C6H10O4, MW 146.14) characterized by a 1,4-dioxane ring with a carboxylic acid and a methyl group at the 2-position , . This substitution pattern introduces a chiral center and creates a distinct steric and electronic profile compared to unsubstituted or differently substituted dioxane carboxylic acids . The compound is primarily supplied as a research chemical with a minimum purity of 95% and is noted for its versatility as a small molecule scaffold .

Why 1,4-Dioxane-2-carboxylic Acid Analogs Cannot Simply Replace 2-Methyl-1,4-dioxane-2-carboxylic Acid


The presence of the 2-methyl substituent on 2-methyl-1,4-dioxane-2-carboxylic acid introduces a chiral center and distinct steric/electronic characteristics that are absent in the unsubstituted 1,4-dioxane-2-carboxylic acid (CAS 89364-41-0) or its regioisomer, 1,3-dioxane-2-carboxylic acid , . This substitution is not trivial; it fundamentally alters the molecule's potential for stereoselective interactions and can significantly impact downstream synthetic outcomes, biological activity, or material properties. The 1,3-dioxane ring system, for example, exhibits a different conformational landscape and electronic distribution, making it non-interchangeable with the 1,4-system for applications requiring specific molecular geometry [1]. Generic substitution therefore carries a high risk of experimental failure and compromised reproducibility.

Quantitative Differentiation Guide: 2-Methyl-1,4-dioxane-2-carboxylic acid vs. Structural Analogs


Structural Differentiation: Quantifying the Impact of 2-Methyl Substitution on Molecular Properties

The 2-methyl substituent on 2-methyl-1,4-dioxane-2-carboxylic acid (C6H10O4, MW 146.14) creates a quantifiable difference in molecular weight and atom count compared to its unsubstituted analog, 1,4-dioxane-2-carboxylic acid (C5H8O4, MW 132.11) . This 14.03 g/mol increase in molecular weight and the presence of an additional carbon atom (C6 vs. C5) directly impact the compound's physicochemical profile and synthetic utility , [1].

Drug Design Organic Synthesis Medicinal Chemistry

Chirality as a Differentiator: Comparing 2-Methyl-1,4-dioxane-2-carboxylic Acid to Achiral Analogs

2-Methyl-1,4-dioxane-2-carboxylic acid contains a chiral center at the 2-position, a feature absent in its unsubstituted 1,4-dioxane-2-carboxylic acid counterpart . This inherent chirality is quantified by the presence of one stereocenter, making the compound a potential building block for synthesizing enantiomerically pure molecules . While the unsubstituted analog has zero stereocenters and is achiral, the methyl-substituted version offers a handle for introducing asymmetry into target molecules, a critical parameter for many pharmaceutical and agrochemical applications .

Stereoselective Synthesis Chiral Pool Asymmetric Catalysis

Regioisomeric Differentiation: 1,4-Dioxane vs. 1,3-Dioxane Core Comparison

A key differentiator for 2-methyl-1,4-dioxane-2-carboxylic acid is its 1,4-dioxane core, which provides a distinct spatial arrangement of oxygen atoms compared to the 1,3-dioxane-2-carboxylic acid regioisomer . Research on 1,3-dioxane-2-carboxylic acid derivatives has demonstrated potent activity as subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, with specific compounds achieving sub-micromolar EC50 values in transactivation assays [1]. While direct comparative data for the 2-methyl-1,4-dioxane-2-carboxylic acid scaffold in this specific assay is not available, the difference in ring structure (1,4- vs. 1,3-) is known to profoundly alter molecular geometry, conformational preferences, and subsequent biological target interactions [2].

Conformational Analysis Medicinal Chemistry PPAR Agonists

Sourcing & Quality: Commercial Availability and Purity Benchmark

2-Methyl-1,4-dioxane-2-carboxylic acid is consistently offered by multiple vendors with a minimum purity specification of 95%, often verified by 1H-NMR [1], . This is comparable to the purity offered for the related 1,4-dioxane-2-carboxylic acid (CAS 89364-41-0) and 5,5-dimethyl-1,4-dioxane-2-carboxylic acid (CAS 1509910-62-6), which are also typically sold at 95% purity , . The key differentiator lies in the product's availability as a versatile small molecule scaffold with a defined chiral center, a feature not present in all comparator molecules .

Chemical Procurement Vendor Comparison Quality Control

Targeted Research Applications for 2-Methyl-1,4-dioxane-2-carboxylic Acid Based on Structural Differentiation


Chiral Building Block for Asymmetric Synthesis

The defined chiral center at the 2-position makes 2-methyl-1,4-dioxane-2-carboxylic acid a suitable candidate as a chiral building block or auxiliary in the stereoselective synthesis of complex molecules, particularly in medicinal chemistry programs where enantiomeric purity is critical for biological activity. This application leverages its quantifiable difference of having one stereocenter compared to achiral analogs .

Synthesis of Conformationally Restricted Analogs in Drug Discovery

The 1,4-dioxane core offers a distinct, more rigid conformational space compared to the 1,3-dioxane system. Researchers can use 2-methyl-1,4-dioxane-2-carboxylic acid to synthesize and evaluate conformationally restricted analogs of biologically active molecules, exploring how specific spatial arrangements impact target engagement and pharmacokinetic properties , [1].

Development of Novel PPAR Agonists with Unique Scaffolds

While 1,3-dioxane carboxylic acids are known PPARα agonists, the 1,4-dioxane-2-carboxylic acid scaffold with a methyl group represents an underexplored chemotype. Its distinct molecular geometry and electronic profile warrant investigation for designing novel subtype-selective or dual PPAR agonists, potentially offering different off-target profiles or improved physicochemical properties [1].

Precursor for Functionalized Heterocyclic Libraries

As a 'versatile small molecule scaffold,' 2-methyl-1,4-dioxane-2-carboxylic acid can be used as a starting material for generating diverse compound libraries via standard carboxylic acid derivatization (e.g., amide coupling, esterification). This allows for rapid exploration of the structure-activity relationship (SAR) around the 1,4-dioxane core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,4-dioxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.